REACTION_CXSMILES
|
N1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].C1C[O:12][CH2:11]C1>[Pd]>[CH3:8][CH:2]1[CH2:7][CH2:6][CH:5]([CH:11]=[O:12])[CH2:4][CH2:3]1
|
Name
|
compound
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 15.5 h at rt, under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |